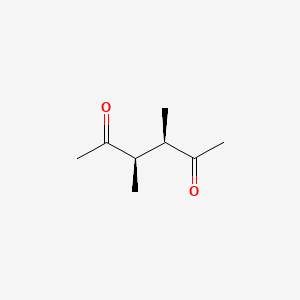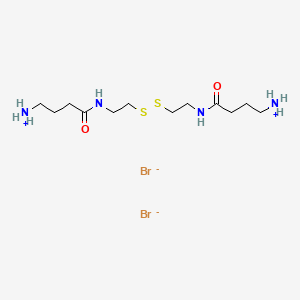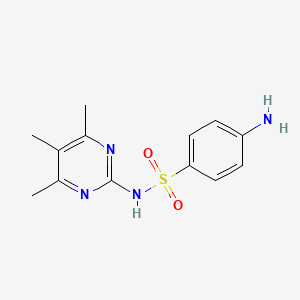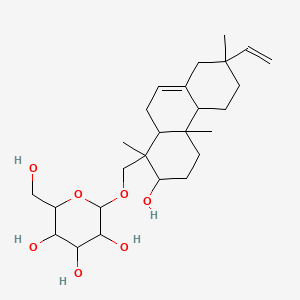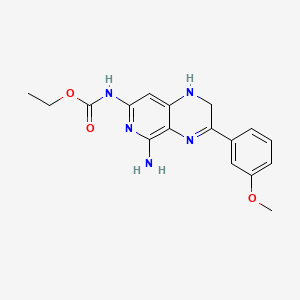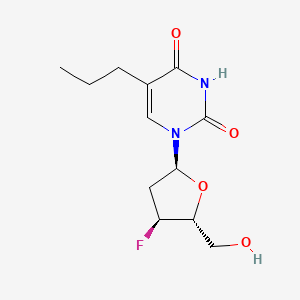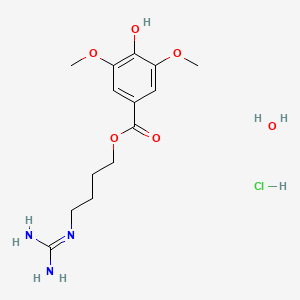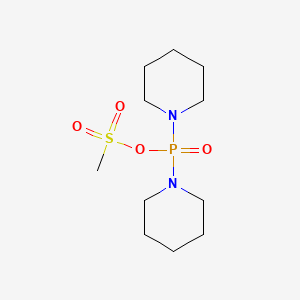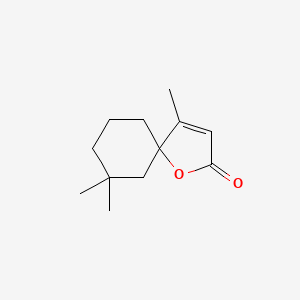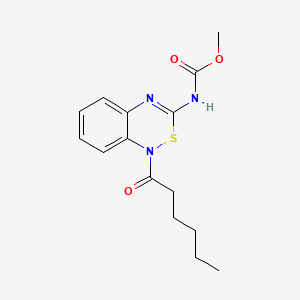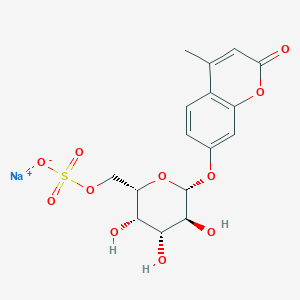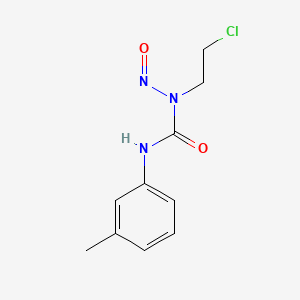
(3S-trans)-6,7-Dichloro-2,3,5,7a-tetrahydro-5-oxopyrrolo(2,1-b)thiazole-3-carboxylic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S-trans)-6,7-Dichloro-2,3,5,7a-tetrahydro-5-oxopyrrolo(2,1-b)thiazole-3-carboxylic acid, methyl ester is a complex organic compound with a unique structure that includes a pyrrolo-thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S-trans)-6,7-Dichloro-2,3,5,7a-tetrahydro-5-oxopyrrolo(2,1-b)thiazole-3-carboxylic acid, methyl ester typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo-thiazole ring system, chlorination, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
(3S-trans)-6,7-Dichloro-2,3,5,7a-tetrahydro-5-oxopyrrolo(2,1-b)thiazole-3-carboxylic acid, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms in the compound can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(3S-trans)-6,7-Dichloro-2,3,5,7a-tetrahydro-5-oxopyrrolo(2,1-b)thiazole-3-carboxylic acid, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3S-trans)-6,7-Dichloro-2,3,5,7a-tetrahydro-5-oxopyrrolo(2,1-b)thiazole-3-carboxylic acid, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (3S-trans)-6,7-Dichloro-2,3,5,7a-tetrahydro-5-oxopyrrolo(2,1-b)thiazole-3-carboxylic acid
- (3S-trans)-6,7-Dichloro-2,3,5,7a-tetrahydro-5-oxopyrrolo(2,1-b)thiazole-3-carboxylic acid, ethyl ester
Uniqueness
Compared to similar compounds, (3S-trans)-6,7-Dichloro-2,3,5,7a-tetrahydro-5-oxopyrrolo(2,1-b)thiazole-3-carboxylic acid, methyl ester may exhibit unique properties due to the presence of the methyl ester group, which can influence its reactivity, solubility, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
152612-74-3 |
|---|---|
Molecular Formula |
C8H7Cl2NO3S |
Molecular Weight |
268.12 g/mol |
IUPAC Name |
methyl (3S,7aS)-6,7-dichloro-5-oxo-3,7a-dihydro-2H-pyrrolo[2,1-b][1,3]thiazole-3-carboxylate |
InChI |
InChI=1S/C8H7Cl2NO3S/c1-14-8(13)3-2-15-7-5(10)4(9)6(12)11(3)7/h3,7H,2H2,1H3/t3-,7+/m1/s1 |
InChI Key |
UANHXIZTSSEALZ-NFNCENRGSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CS[C@@H]2N1C(=O)C(=C2Cl)Cl |
Canonical SMILES |
COC(=O)C1CSC2N1C(=O)C(=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


